9-Hydroxy-4-androstene-3,17-dione

Beschreibung

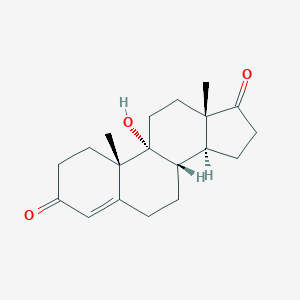

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVJSSWZSJOGL-PLOWYNNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336076 | |

| Record name | 9α-hydroxyandrost-4-en-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-62-3 | |

| Record name | 9α-Hydroxyandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-Hydroxy-4-androstene-3,17-dione

Introduction: The Strategic Importance of 9α-Hydroxy-4-androstene-3,17-dione in Steroid Therapeutics

9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) is a pivotal steroid intermediate, the value of which is intrinsically linked to the synthesis of advanced corticosteroid drugs.[1][2][3] Its strategic importance lies in the 9α-hydroxy group, a structural feature that is a prerequisite for the synthesis of potent anti-inflammatory glucocorticoids such as dexamethasone and fludrocortisone. The introduction of this functional group is a challenging feat of regioselective chemistry, and its successful installation is a cornerstone of modern steroid manufacturing.

Historically, the production of corticosteroids was a complex, multi-step chemical process. However, the advent of microbial biotransformation has revolutionized the steroid industry, offering a more efficient, stereoselective, and environmentally benign alternative.[4][5][6] This guide provides a comprehensive overview of the synthesis of 9-OH-AD, with a particular focus on microbial hydroxylation, and details the essential analytical techniques for its thorough characterization.

Synthesis of 9-Hydroxy-4-androstene-3,17-dione: A Deep Dive into Microbial Biotransformation

The most economically viable and widely adopted method for the industrial production of 9-OH-AD is through the microbial transformation of readily available steroidal precursors, primarily phytosterols.[2][7] This bioconversion leverages the enzymatic machinery of specific microorganisms, most notably from the genus Mycobacterium, to perform highly specific chemical modifications on the steroid nucleus.[2][3][8]

The Rationale for Microbial Hydroxylation

Chemical synthesis of 9-OH-AD is often hampered by a lack of regioselectivity and stereoselectivity, leading to a mixture of isomers and low yields. In contrast, microbial systems possess highly evolved enzymes, such as 3-ketosteroid-9α-hydroxylase (Ksh), that can introduce a hydroxyl group at the C9α position with remarkable precision.[9][10] This enzymatic approach circumvents the need for harsh reagents and multiple protection/deprotection steps, making it a cornerstone of green chemistry in steroid manufacturing.[10]

Key Microbial Systems and Genetic Engineering Strategies

Mycobacterium species, such as Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum) and Mycobacterium fortuitum, are the workhorses of industrial 9-OH-AD production.[2][11][12] These organisms possess the metabolic pathways to degrade the side chain of phytosterols and subsequently hydroxylate the steroid core.

To enhance the efficiency and yield of 9-OH-AD, significant efforts in metabolic engineering have been undertaken. These strategies include:

-

Deletion of Competing Pathways: A key challenge is the further degradation of 9-OH-AD by the host microorganism. The enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD) is responsible for the undesirable conversion of 9-OH-AD to its Δ1-dehydrogenated counterpart.[2][12] Gene knockout strategies targeting the kstD genes have been successfully employed to prevent this product degradation and promote the stable accumulation of 9-OH-AD.[12]

-

Overexpression of Key Enzymes: To drive the metabolic flux towards 9-OH-AD, the overexpression of the 3-ketosteroid 9α-hydroxylase (Ksh) enzyme complex (comprising KshA and KshB) is a common strategy.[9][13] This ensures efficient hydroxylation of the precursor, 4-androstene-3,17-dione (AD).

-

Cofactor Engineering: The hydroxylation reaction catalyzed by Ksh is dependent on cofactors such as NADH.[9] Engineering the microbial host to increase the intracellular supply and regeneration of these cofactors can significantly boost the productivity of 9-OH-AD.[11]

Experimental Workflow: Microbial Synthesis of 9-OH-AD

The following diagram illustrates a generalized workflow for the microbial synthesis of 9-OH-AD from phytosterols.

Caption: Generalized workflow for the microbial synthesis of 9-OH-AD.

Protocol: A Representative Microbial Biotransformation for 9-OH-AD Production

This protocol is a generalized representation and would require optimization for specific microbial strains and scales.

-

Inoculum Preparation: A genetically engineered strain of Mycolicibacterium neoaurum is cultured in a seed medium containing glucose, yeast extract, and other essential nutrients for 24-48 hours at 30°C with agitation.

-

Fermentation: The seed culture is transferred to a larger production fermenter containing a fermentation medium. The fermentation is carried out under controlled conditions of temperature (30°C), pH (around 7.0), and aeration.

-

Substrate Addition: A solution of phytosterols, often dissolved in an organic solvent or emulsified, is added to the fermentation broth.

-

Biotransformation: The microbial culture is incubated for a period of 100-150 hours, during which the phytosterol side chain is cleaved, and the resulting 4-androstene-3,17-dione is hydroxylated to 9-OH-AD.

-

Extraction: After the biotransformation is complete, the fermentation broth is harvested. The product is typically extracted from the broth using a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude extract is concentrated, and the 9-OH-AD is purified by crystallization or column chromatography to achieve high purity.

Characterization of this compound: Ensuring Identity, Purity, and Quality

Thorough characterization is imperative to confirm the identity and purity of the synthesized 9-OH-AD. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of 9-OH-AD. The chemical shifts and coupling constants of the protons and carbons provide definitive evidence for the presence of the 9α-hydroxy group and the overall steroid skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.[14] This data confirms the elemental composition and provides further structural information. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and identifying impurities.[15][16]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 9-OH-AD. A reversed-phase C18 column with a mobile phase of methanol and water is commonly used. The retention time of the main peak is compared to a reference standard, and the peak area is used to quantify the purity.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique for monitoring the progress of the biotransformation and for preliminary purity assessment of the final product.

Data Presentation: Key Physicochemical and Spectroscopic Data for 9-OH-AD

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₃ |

| Molecular Weight | 302.4 g/mol [17] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for steroidal protons, including a downfield shift for the proton at C-10 due to the 9α-hydroxy group. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances corresponding to 19 carbon atoms, with a distinct signal for the carbon bearing the hydroxyl group (C-9). |

| Mass Spectrum (m/z) | Molecular ion peak [M]⁺ at 302.4, with characteristic fragmentation patterns. |

| HPLC Purity | Typically >98% for pharmaceutical-grade material. |

Conclusion: The Future of 9-OH-AD Synthesis

The synthesis of this compound via microbial biotransformation represents a triumph of industrial biotechnology. The continuous advancements in genetic engineering and fermentation technology promise even more efficient and sustainable production methods in the future. As the demand for advanced corticosteroid drugs continues to grow, the importance of robust and well-characterized synthesis routes for key intermediates like 9-OH-AD will only intensify. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and application of steroid manufacturing.

References

- Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied Microbiology and Biotechnology, 94(6), 1423–1447.

- Fernandes, P., Cruz, A., Angelova, B., Pinheiro, H. M., & Cabral, J. M. S. (2003). Microbial conversion of steroid compounds: recent developments. Enzyme and Microbial Technology, 32(6), 688–705.

- Gao, Y., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Microbial Cell Factories, 21(1), 1-15.

- Kristan, K., & Rižner, T. L. (2012). Steroid-transforming enzymes in fungi. The Journal of Steroid Biochemistry and Molecular Biology, 129(1-2), 79–92.

- Mahato, S. B., & Garai, S. (1997).

- Nassiri-Koopaei, N., & Faramarzi, M. A. (2015). Recent developments in the fungal transformation of steroids.

-

PrepChem. (n.d.). Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. Retrieved from [Link]

- Salar, J. C., & van der Goot, A. J. (2021). Biosynthesis and Industrial Production of Androsteroids. Molecules, 26(16), 4949.

- Sun, J., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53.

- Wang, M., et al. (2019). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. Journal of Industrial Microbiology & Biotechnology, 46(9-10), 1285–1295.

-

PubChem. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. Retrieved from [Link]

- Yao, K., et al. (2014). Characterization and engineering of 3-ketosteroid-Δ1-dehydrogenase and 3-ketosteroid-9α-hydroxylase in Mycobacterium neoaurum ATCC 25795 to produce 9α-hydroxy-4-androstene-3,17-dione through the catabolism of sterols. Metabolic Engineering, 24, 181–191.

- Van der Waard, W. F. (1991). U.S. Patent No. 5,004,695. Washington, DC: U.S.

- De Brabander, H. F., et al. (2009). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 637(1-2), 1-14.

- Gathungu, R. M., et al. (2020). Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS. Journal of the American Society for Mass Spectrometry, 31(10), 2095–2105.

- Sun, J., et al. (2023). (PDF) Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum.

- Wang, L., et al. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B.

-

Britannica. (2024, January 9). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

- Srivastava, A., Godbole, M. M., & Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Journal of Clinical and Diagnostic Research, 16(11).

-

Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

- Li, M., et al. (2023). Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends. International Journal of Molecular Sciences, 24(19), 14930.

- G. Richter, H. K. (1979). U.S.

- Wang, F., et al. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. Microbial Cell Factories, 20(1), 158.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and Industrial Production of Androsteroids | MDPI [mdpi.com]

- 8. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 15. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Hydroxy-4-androstene-3,17-dione: From Microbial Discovery to Pharmaceutical Applications

This guide provides a comprehensive technical overview of 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD), a pivotal steroid intermediate. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery, its critical role in pharmaceutical synthesis, the intricacies of its microbial production, and its biological significance.

Introduction: The Strategic Importance of this compound

This compound (9-OH-AD) is a C19 steroid and a crucial precursor in the synthesis of a wide array of therapeutic steroid drugs, most notably corticosteroids like dexamethasone and β-methasone.[1][2] Its strategic importance lies in the 9α-hydroxyl group, which serves as a key functional handle for subsequent chemical modifications, enabling the efficient production of potent anti-inflammatory agents.[1] The journey of 9-OH-AD from a microbial metabolite to a cornerstone of the pharmaceutical industry is a compelling narrative of scientific innovation in biotechnology and steroid chemistry.

Discovery and Historical Context: A Microbial Revolution

The history of 9-OH-AD is intrinsically linked to the broader history of steroid biotransformations. Early methods for producing corticosteroids were often complex and low-yielding. The discovery that microorganisms could perform specific and stereoselective hydroxylations on the steroid nucleus revolutionized the field.

Initially, 9α-hydroxylation was achieved by microbial transformation of androstane skeleton steroids like 4-androstene-3,17-dione (AD). Various microorganisms, including Nocardia spp., Corynespora cassiicola, and Circinella muscae, were found to be capable of introducing the 9α-hydroxyl group.[3] However, a significant breakthrough came with the realization that 9-OH-AD could be produced directly from abundant and inexpensive natural sterols, such as phytosterols (e.g., β-sitosterol and campesterol) from plant oils, through microbial side-chain degradation.[3][4] This discovery paved the way for more economical and sustainable steroid drug manufacturing.

Microbial Biotransformation: The Primary Production Route

The industrial production of 9-OH-AD is dominated by microbial fermentation processes. Mycobacterium species, in particular, have been extensively studied and engineered for their ability to selectively cleave the side chain of sterols while introducing the 9α-hydroxyl group.[3][4]

The Metabolic Pathway

The conversion of phytosterols to 9-OH-AD in Mycobacterium involves a complex series of enzymatic reactions. The core pathway can be conceptualized as follows:

-

Sterol Uptake and Side-Chain Degradation: The microbial cells uptake the sterol substrate. A cascade of enzymes then systematically degrades the long aliphatic side chain of the phytosterol.

-

Formation of Androstane Skeleton: The side-chain degradation leads to the formation of C19 steroid intermediates, primarily 4-androstene-3,17-dione (AD).

-

9α-Hydroxylation: The key enzymatic step is the introduction of a hydroxyl group at the 9α position of the steroid nucleus of AD, yielding 9-OH-AD. This reaction is catalyzed by a crucial enzyme system known as 3-ketosteroid-9α-hydroxylase (KSH).[1][2][5]

Caption: Simplified workflow of microbial conversion of phytosterols to 9-OH-AD.

Key Enzymes in 9-OH-AD Production

The KSH enzyme system is central to the production of 9-OH-AD. It is typically a two-component monooxygenase system consisting of:

-

KshA (Terminal Oxygenase): The component that directly interacts with the steroid substrate and molecular oxygen to perform the hydroxylation.

-

KshB (Ferredoxin Reductase): An NADH-dependent reductase that transfers electrons to KshA, which is essential for its catalytic activity.[1][2]

The efficiency of the KSH system is a critical determinant of the overall yield of 9-OH-AD.

KstD is an enzyme that can lead to the degradation of the desired product, 9-OH-AD, into 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OH-ADD).[6] The activity of KstD is therefore undesirable for maximizing 9-OH-AD accumulation.

Genetic Engineering Strategies for Yield Enhancement

To improve the efficiency of microbial 9-OH-AD production, various genetic engineering strategies have been employed:

-

Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding for enzymes in the side-chain degradation pathway and, most importantly, the KSH system (KshA and KshB) can significantly boost the metabolic flux towards 9-OH-AD.[4]

-

Deletion of Competing Pathway Genes: Knocking out genes that encode for enzymes responsible for the degradation of 9-OH-AD, such as KstD, is a common strategy to prevent product loss and improve accumulation.[6][7]

-

Cofactor Engineering: The KSH system is NADH-dependent. Engineering the microbial host to enhance the intracellular supply and regeneration of NADH can improve the efficiency of the 9α-hydroxylation step.[1][2][5][8]

Table 1: Summary of Genetic Modifications to Enhance 9-OH-AD Production

| Genetic Modification Strategy | Target Gene(s) | Rationale | Outcome |

| Overexpression | kshA, kshB | Increase the rate of 9α-hydroxylation of AD. | Increased 9-OH-AD yield.[4] |

| Deletion/Knockout | kstd | Prevent the degradation of 9-OH-AD to 9-OH-ADD. | Stable accumulation of 9-OH-AD.[6][7] |

| Cofactor Regeneration | Co-expression of dehydrogenases (e.g., GDH) | Increase the intracellular pool of NADH for KSH activity. | Enhanced conversion rate of AD to 9-OH-AD.[5] |

Experimental Protocol: Microbial Transformation of Phytosterols

The following is a generalized, step-by-step methodology for the microbial production of 9-OH-AD:

-

Strain Selection and Pre-culture: Select a suitable microbial strain (e.g., a genetically modified Mycobacterium species). Inoculate a seed culture in a suitable growth medium and incubate until it reaches the logarithmic growth phase.

-

Fermentation: Transfer the seed culture to a larger fermenter containing the production medium. The production medium typically includes a carbon source, nitrogen source, mineral salts, and the phytosterol substrate.

-

Substrate Addition: The phytosterol substrate, due to its low water solubility, is often added as a microcrystalline suspension or dissolved in a suitable water-miscible organic solvent or with the aid of surfactants.

-

Process Control: Maintain optimal fermentation conditions, including temperature, pH, dissolved oxygen levels, and agitation, to ensure robust microbial growth and efficient biotransformation.

-

Monitoring the Bioconversion: Periodically take samples from the fermenter and analyze the concentrations of the substrate (phytosterols) and the product (9-OH-AD) using techniques like High-Performance Liquid Chromatography (HPLC).

-

Product Isolation and Purification: Once the biotransformation is complete, harvest the fermentation broth. The 9-OH-AD is then extracted from the broth using an appropriate organic solvent. The crude extract is further purified using techniques such as crystallization and chromatography to obtain high-purity 9-OH-AD.

Caption: A typical experimental workflow for the microbial production of 9-OH-AD.

Chemical Synthesis of this compound

While microbial biotransformation is the predominant method for large-scale production, chemical synthesis routes for 9-OH-AD have also been explored.[9] These methods are often more complex and may involve multiple steps with lower overall yields compared to the highly specific enzymatic reactions in microorganisms. However, they can be valuable for producing specific analogs or for smaller-scale research purposes.

Biological Activity and Applications

Beyond its role as a pharmaceutical intermediate, derivatives of this compound have been investigated for their own biological activities.

Aromatase Inhibition

Some derivatives of 4-hydroxy-androstene-3,17-dione have been shown to be potent inhibitors of aromatase, the enzyme responsible for the conversion of androgens to estrogens.[10][11][12][13] This has led to research into their potential use in the treatment of estrogen-dependent diseases, such as breast cancer.[10] For instance, 4-hydroxy-4-androstene-3,17-dione (formestane) has been demonstrated to reduce estradiol concentrations and cause regression of estrogen-dependent breast tumors in animal models.[10]

Other Potential Therapeutic Uses

The unique structure of 9-OH-AD and its derivatives makes them interesting candidates for the development of novel therapeutic agents with a range of potential applications.

Conclusion and Future Perspectives

This compound stands as a testament to the power of biotechnology in modern pharmaceutical manufacturing. Its discovery and the subsequent optimization of its microbial production have significantly impacted the synthesis of essential corticosteroid drugs. Future research in this field will likely focus on further enhancing the efficiency of microbial production through advanced metabolic engineering and synthetic biology approaches. Additionally, the exploration of the biological activities of 9-OH-AD and its derivatives may unveil new therapeutic opportunities.

References

-

Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link]

-

Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. BioMed Central. [Link]

-

The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. PubMed. [Link]

-

Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. PrepChem.com. [Link]

- Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.

-

Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. PubMed. [Link]

-

Biological activity of 9 alpha-fluoro-11 beta-hydroxy-delta 4-androstene-3, 17-dione. PubMed. [Link]

-

Synthesis of 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione as an inhibitor of aromatase. PubMed. [Link]

-

Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. National Institutes of Health (NIH). [Link]

-

A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. National Institutes of Health (NIH). [Link]

-

Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Ovid. [Link]

-

Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. PubMed. [Link]

-

Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. PubMed. [Link]

-

Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. National Institutes of Health (NIH). [Link]

-

9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem. [Link]

-

A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. MDPI. [Link]

-

Synthesis and Evaluation of 4-substituted-4-androstene-3,17-dione Derivatives as Aromatase Inhibitors. PubMed. [Link]

Sources

- 1. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase [mdpi.com]

- 3. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione as an inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Hydroxy-4-androstene-3,17-dione: From Microbial Biotransformation to its Role as a Key Steroid Intermediate

This guide provides a comprehensive technical overview of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD), a pivotal molecule in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple definition to explore the well-established mechanism of its formation, its critical role as a synthetic precursor, and to clarify its position relative to its pharmacologically active isomers. We will delve into the enzymatic processes that create 9-OHAD and provide actionable experimental protocols for its production and potential biological evaluation.

Executive Summary: Defining 9-OHAD's Significance

9α-hydroxy-4-androstene-3,17-dione is not primarily known for a direct mechanism of action in mammalian systems. Instead, its profound importance lies in its role as a strategic intermediate in the synthesis of high-value steroid drugs, particularly advanced glucocorticoids like dexamethasone and betamethasone.[1][2] The introduction of a hydroxyl group at the 9α position is a challenging chemical step, making the biotransformation pathway an efficient and crucial industrial process.[1] This guide will illuminate the mechanism of this biotransformation, which is the core of 9-OHAD's scientific and commercial relevance.

It is critical to distinguish 9-OHAD from its isomer, 4-hydroxy-4-androstene-3,17-dione (Formestane) . While structurally similar, the position of the hydroxyl group dramatically alters the molecule's biological activity. Formestane is a well-documented aromatase inhibitor, a mechanism that 9-OHAD is not known to possess.[3][4] This guide will address this distinction to prevent common misconceptions in steroid research.

The Primary "Mechanism of Action": Microbial 9α-Hydroxylation

The core mechanism associated with 9-OHAD is that of its own synthesis from the precursor 4-androstene-3,17-dione (AD). This reaction is efficiently catalyzed by a class of enzymes known as 3-ketosteroid-9α-hydroxylases (KSH), found in various microorganisms, particularly of the Mycobacterium genus.[1][5]

The KSH enzyme system is typically a two-component system:

-

KshA (Terminal Oxygenase): The component that directly interacts with the steroid substrate and molecular oxygen to perform the hydroxylation.[1]

-

KshB (Ferredoxin Reductase): A reductase that transfers electrons, usually from a cofactor like NADH, to KshA, thereby activating it for the catalytic cycle.[1]

The overall reaction involves the specific introduction of a hydroxyl group at the C9 position of the steroid's B-ring. This process is a key step in the microbial degradation pathway of sterols like cholesterol and phytosterols.[5][6] By genetically modifying these microorganisms—for instance, by deleting genes responsible for further degradation of 9-OHAD (such as 3-ketosteroid-Δ1-dehydrogenases or KstDs)—industrial strains can be engineered to accumulate high titers of 9-OHAD from inexpensive phytosterol feedstocks.[2][6]

Caption: Microbial biotransformation pathway for 9-OHAD production.

Comparative Pharmacology: 9-OHAD vs. Isomers and Precursors

To fully appreciate the role of 9-OHAD, it is essential to compare it with structurally related androgens.

| Compound | Primary Mechanism of Action / Role | Key Findings |

| 9α-Hydroxy-4-androstene-3,17-dione (9-OHAD) | Synthetic Intermediate: Key precursor for glucocorticoids.[1] | No significant direct pharmacological action has been reported in literature. Its value lies in the strategic position of the 9α-hydroxyl group for further chemical synthesis.[5] |

| 4-Hydroxy-4-androstene-3,17-dione (Formestane) | Aromatase Inhibitor: Irreversibly inhibits the conversion of androgens to estrogens.[3][4] | Used clinically for estrogen-dependent breast cancer. It has minimal affinity for the androgen receptor or influence on 5α-reductase activity.[3][7] |

| 4-Androstene-3,17-dione (AD) | Androgen & Metabolic Precursor: Binds to the androgen receptor and is a direct precursor to testosterone and estrogens.[8][9] | Demonstrates androgenic and anabolic properties, though with lower affinity for the androgen receptor than dihydrotestosterone (DHT).[8][10] |

This comparison underscores a fundamental principle in steroid science: minor changes in structure, such as the position of a single hydroxyl group, can lead to vastly different biological functions. The lack of data on 9-OHAD's direct biological effects suggests its metabolic fate may render it inactive or it is rapidly cleared. However, without specific studies, this remains speculative.

Experimental Protocols

The following protocols are designed to provide a framework for the production, purification, and preliminary biological assessment of 9-OHAD.

Protocol: Microbial Production and Extraction of 9-OHAD

This protocol is a generalized procedure for the biotransformation of 4-androstene-3,17-dione (AD) to 9-OHAD using a KSH-expressing microbial system.

Objective: To produce and extract 9-OHAD from a microbial culture.

Materials:

-

Engineered microbial strain expressing a 3-ketosteroid-9α-hydroxylase (KSH).

-

Fermentation medium (e.g., Terrific Broth).

-

4-Androstene-3,17-dione (AD) substrate (dissolved in ethanol or another suitable solvent).

-

Ethyl acetate (extraction solvent).

-

Sodium sulfate (anhydrous).

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) system for analysis.

Methodology:

-

Inoculation: Inoculate a sterile fermentation medium with the engineered microbial strain. Grow the culture at the optimal temperature (e.g., 30°C) with shaking until it reaches the mid-logarithmic growth phase.

-

Substrate Addition: Add the AD substrate solution to the culture to a final concentration of 1-2 g/L. The substrate should be added slowly to avoid toxicity.

-

Biotransformation: Continue the incubation for 24-72 hours. Monitor the conversion of AD to 9-OHAD periodically by taking small samples, extracting with ethyl acetate, and analyzing via HPLC or TLC.

-

Extraction: Once the conversion is maximized, harvest the entire culture. Extract the product by adding an equal volume of ethyl acetate and mixing vigorously for 30 minutes.

-

Phase Separation: Separate the organic (ethyl acetate) phase from the aqueous phase. Repeat the extraction of the aqueous phase twice more to maximize yield.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate to dryness using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure 9-OHAD.

Caption: Workflow for the production and purification of 9-OHAD.

Protocol: In Vitro Aromatase Inhibition Assay (Hypothetical Application)

This protocol describes how one would test the hypothesis that 9-OHAD has aromatase inhibitory activity, using Formestane as a positive control.

Objective: To determine if 9-OHAD inhibits human aromatase enzyme activity in vitro.

Materials:

-

Human placental microsomes (source of aromatase).

-

[1β-³H]-Androstenedione (tritiated substrate).

-

NADPH (cofactor).

-

Phosphate buffer (pH 7.4).

-

9-OHAD (test compound).

-

4-Hydroxy-4-androstene-3,17-dione (Formestane, positive control).

-

Chloroform.

-

Activated charcoal.

-

Liquid scintillation counter and fluid.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, NADPH, and human placental microsomes.

-

Inhibitor Addition: Add varying concentrations of 9-OHAD (e.g., 1 nM to 100 µM) to the test tubes. Include a set with Formestane as a positive control and a set with no inhibitor as a negative control.

-

Initiate Reaction: Start the reaction by adding the [1β-³H]-Androstenedione substrate. Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop Reaction: Terminate the reaction by adding chloroform and vortexing to extract the steroids.

-

Measure Activity: The aromatase reaction releases ³H from the substrate into the water as ³H₂O. Separate the aqueous phase from the organic phase.

-

Remove Unreacted Substrate: Treat the aqueous phase with activated charcoal to adsorb any remaining tritiated steroid. Centrifuge to pellet the charcoal.

-

Quantify: Measure the radioactivity of the supernatant (containing ³H₂O) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 9-OHAD and Formestane. Determine the IC₅₀ value for each compound.

Conclusion and Future Directions

9α-hydroxy-4-androstene-3,17-dione stands as a testament to the power of biotechnology in modern pharmaceutical synthesis. Its primary mechanism of action is, in effect, the mechanism of its own creation via microbial hydroxylation. While it is not recognized as a direct pharmacological agent, its role as a key building block for potent anti-inflammatory steroids is undisputed.

For researchers in drug development, the key takeaways are:

-

Clarity in Nomenclature: The distinction between 9-OHAD and the aromatase inhibitor Formestane (4-hydroxy-AD) is paramount.

-

Utility in Synthesis: 9-OHAD is the product of an elegant biotransformation that provides a crucial molecular scaffold for further chemical elaboration.

-

Untapped Research Potential: The direct biological activities of 9-OHAD in mammalian systems remain largely unexplored. While it is likely a metabolic pass-through, formal studies on its receptor binding, potential as a pro-drug, or metabolic fate could yield surprising insights.

Future research should focus on formally characterizing the pharmacokinetics and potential biological interactions of 9-OHAD to definitively close the loop on its role and ensure that no potential activity, however minor, is overlooked.

References

-

Brodie, A. M., & Njar, V. C. (2000). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. PubMed. [Link][3]

-

Zhang, X., et al. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. Molecules. [Link][1]

-

Jasuja, R., et al. (2011). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of Clinical Endocrinology & Metabolism. [Link][8]

-

Brodie, A. M., et al. (1981). Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo. Steroids. [Link][4]

-

Njar, V. C., et al. (1995). Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line. The Journal of Steroid Biochemistry and Molecular Biology. [Link][11]

-

Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. [Link][2]

-

PubChem. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. National Center for Biotechnology Information. [Link][12]

-

Sun, J., et al. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link][5]

-

Earnest, C. P., et al. (2000). In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men. European Journal of Applied Physiology. [Link][13]

-

Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link][14]

-

Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. [Link][6]

-

Foster, A. B., et al. (1986). Metabolism of 4-hydroxyandrost-4-ene-3,17-dione by rat hepatocytes. The Journal of Steroid Biochemistry. [Link][15]

-

Berkovitz, G. D., et al. (1984). The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts. The Journal of Steroid Biochemistry. [Link][7]

-

Jasuja, R., et al. (2011). Δ-4-Androstene-3,17-Dione Binds Androgen Receptor, Promotes Myogenesis in Vitro, and Increases Serum Testosterone Levels, Fat-Free Mass, and Muscle Strength in Hypogonadal Men. ResearchGate. [Link][10]

-

PubChem. (n.d.). Androstenedione. National Center for Biotechnology Information. [Link][9]

Sources

- 1. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of 4-hydroxyandrost-4-ene-3,17-dione by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Involving 9-Hydroxy-4-androstene-3,17-dione

Abstract

9α-hydroxy-4-androstene-3,17-dione (9-OHAD) is a pivotal steroid intermediate with significant applications in the synthesis of high-value pharmaceuticals, particularly corticosteroids like dexamethasone and betamethasone.[1] Its strategic importance lies in the 9α-hydroxyl group, which serves as a key functional handle for subsequent chemical modifications. This guide provides a comprehensive technical overview of the biochemical pathways involved in the production of 9-OHAD, primarily through the microbial biotransformation of phytosterols. We will delve into the enzymatic machinery, metabolic engineering strategies to enhance yield, and the significant biological activities of 9-OHAD and its derivatives, with a particular focus on their role as aromatase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in steroid biochemistry, metabolic engineering, and pharmaceutical sciences.

Introduction to 9-Hydroxy-4-androstene-3,17-dione (9-OHAD)

9-OHAD is a C19 steroid characterized by a hydroxyl group at the 9α position of the androstane skeleton.[2] This feature makes it a highly sought-after precursor in the pharmaceutical industry for the synthesis of potent anti-inflammatory drugs.[1][3] The traditional chemical synthesis of such corticosteroids is often complex and economically challenging. Consequently, microbial biotransformation has emerged as a more sustainable and efficient alternative for producing key steroid intermediates like 9-OHAD.

The primary route for the biotechnological production of 9-OHAD involves the degradation of abundant and inexpensive phytosterols by various microorganisms, most notably species of Mycobacterium.[4][5] These bacteria possess a unique catabolic pathway that can be genetically engineered to halt the degradation process at the desired intermediate, 9-OHAD.

Biosynthetic Pathways of 9-OHAD from Phytosterols

The microbial conversion of phytosterols (e.g., β-sitosterol, campesterol) to 9-OHAD is a multi-step process involving the degradation of the sterol side-chain and modification of the steroid nucleus. This pathway is a complex oxidative process that requires a significant amount of cofactors such as Flavin Adenine Dinucleotide (FAD) and Nicotinamide Adenine Dinucleotide (NAD+).[6]

The key enzymatic steps are:

-

Side-chain degradation: The long alkyl side-chain of the phytosterol is progressively shortened through a series of oxidation reactions, yielding important C19 and C22 intermediates.[7]

-

Formation of Androst-4-ene-3,17-dione (AD): The complete removal of the side chain results in the formation of androst-4-ene-3,17-dione (AD), a central intermediate in steroid metabolism.[1]

-

9α-Hydroxylation: This is the crucial step where AD is converted to 9-OHAD. This reaction is catalyzed by the enzyme 3-ketosteroid-9α-hydroxylase (KSH) .[1][8][9]

KSH is a two-component enzyme system consisting of:

-

KshA (Terminal Oxygenase): The component that directly hydroxylates the steroid substrate.[1]

-

KshB (Ferredoxin Reductase): This component transfers electrons, typically from NADH, to KshA, which is essential for its catalytic activity.[1][9]

The overall reaction is: Androst-4-ene-3,17-dione (AD) + NADH + H⁺ + O₂ → 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) + NAD⁺ + H₂O

Further degradation of 9-OHAD can occur through the action of 3-ketosteroid-Δ1-dehydrogenase (KstD), leading to the formation of 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OHADD).[10] Therefore, to achieve high yields of 9-OHAD, it is often necessary to inactivate the kstD gene.[5]

Caption: Microbial conversion of phytosterols to 9-OHAD.

Metabolic Engineering Strategies for Enhanced 9-OHAD Production

To improve the efficiency of 9-OHAD production, various metabolic engineering strategies have been employed in microorganisms like Mycobacterium neoaurum and Mycobacterium fortuitum. The primary goals of these strategies are to increase the metabolic flux towards 9-OHAD and prevent its further degradation or the formation of byproducts.

Key Engineering Approaches:

-

Overexpression of Key Enzymes:

-

KSH (KshA and KshB): Increasing the expression of the 9α-hydroxylase components is a direct approach to enhance the conversion of AD to 9-OHAD.[4]

-

Side-chain degradation enzymes: Overexpressing genes involved in the initial steps of phytosterol degradation can increase the supply of the precursor, AD.[4]

-

-

Knockout of Competing Pathways:

-

Cofactor Engineering:

-

FAD Supply: The oxidative degradation of phytosterols has a high demand for FAD. Overexpressing genes involved in FAD biosynthesis, such as ribB and ribC, has been shown to significantly increase 9-OHAD production.[6]

-

NADH Regeneration: The KSH enzyme requires NADH as a reducing equivalent.[1] Co-expressing enzymes like glucose-1-dehydrogenase or formate dehydrogenase can create an efficient NADH regeneration system, thereby boosting KSH activity.[1][9]

-

Table 1: Impact of Metabolic Engineering on 9-OHAD Production

| Genetic Modification | Host Organism | Key Finding | Reference |

| Overexpression of kshA and kshB | Mycobacterium sp. NRRL B-3805 | Increased accumulation of 9-OHAD. | [11] |

| Deletion of five kstD genes | Mycobacterium fortuitum | Stable accumulation of 9-OHAD with a 42.57% increase in yield. | [5] |

| Overexpression of ribB and ribC (FAD synthesis) | Mycolicibacterium neoaurum | 167.4% increase in intracellular FAD and a 25.6% increase in 9-OHAD production. | [6] |

| Co-expression of KSH and formate dehydrogenase (NADH regeneration) | E. coli (in vitro) | Achieved a 92.11% conversion rate of AD to 9-OHAD. | [1] |

digraph "Metabolic_Engineering_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Wild-type Strain", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; knockout [label="Knockout kstD gene\n(Prevents 9-OHAD degradation)"]; overexpress_ksh [label="Overexpress kshA and kshB\n(Enhances 9α-hydroxylation)"]; overexpress_fad [label="Overexpress FAD biosynthesis genes\n(Increases cofactor supply)"]; nadh_regen [label="Introduce NADH regeneration system\n(Boosts KSH activity)"]; final_strain [label="Engineered High-Yield Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> knockout; knockout -> overexpress_ksh; overexpress_ksh -> overexpress_fad; overexpress_fad -> nadh_regen; nadh_regen -> final_strain; }

Caption: A typical workflow for engineering a microbial strain for high-yield 9-OHAD production.

Biological Activity: 9-OHAD Analogs as Aromatase Inhibitors

Beyond its role as a synthetic intermediate, the 4-androstene-3,17-dione scaffold is the basis for a class of drugs known as aromatase inhibitors. Aromatase is a key enzyme in estrogen biosynthesis, converting androgens like androstenedione and testosterone into estrogens.[12] Inhibition of aromatase is a critical therapeutic strategy for hormone-dependent breast cancer.[12]

4-hydroxy-4-androstene-3,17-dione (formestane), a close analog of 9-OHAD, is a well-characterized aromatase inhibitor.[12][13] It has been shown to effectively reduce estrogen biosynthesis both in vitro and in vivo.[12] Studies have demonstrated its efficacy in causing the regression of estrogen-dependent breast tumors in animal models.[12]

The inhibitory mechanism of these compounds often involves competitive binding to the active site of aromatase.[14] Some derivatives can act as irreversible inhibitors, permanently inactivating the enzyme.[15] The development of novel 4-androstene-3,17-dione derivatives continues to be an active area of research for new anticancer agents.[14]

Caption: Mechanism of action of 4-hydroxy-4-androstene-3,17-dione as an aromatase inhibitor.

Experimental Protocols

Microbial Biotransformation of Phytosterols to 9-OHAD

This protocol is a generalized procedure based on methodologies reported for Mycolicibacterium neoaurum.[6]

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered M. neoaurum strain into 50 mL of seed medium (e.g., Luria-Bertani broth) in a 250 mL flask. b. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.

2. Fermentation: a. Transfer the seed culture (e.g., 10% v/v) into the fermentation medium. A typical medium composition is (per liter): 10.0 g glucose, 2.0 g citric acid, 0.05 g ferric ammonium citrate, 0.5 g MgSO₄·7H₂O, 0.5 g K₂HPO₄, 2.0 g KNO₃, pH 7.5.[6] b. Add phytosterols as the substrate. Due to their low solubility, phytosterols are often dissolved in an organic solvent (e.g., ethanol) or complexed with cyclodextrins before being added to the fermentation broth. A typical starting concentration is 4-20 g/L.[5][6] c. Incubate the fermentation culture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration for 120-144 hours.[6]

3. Product Extraction and Analysis: a. At regular intervals, withdraw samples from the fermentation broth. b. Extract the steroids from the broth using an equal volume of an organic solvent such as ethyl acetate or chloroform. c. Centrifuge to separate the organic and aqueous phases. d. Evaporate the organic phase to dryness under reduced pressure. e. Redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

Analytical Methods for 9-OHAD Detection and Quantification

1. Thin Layer Chromatography (TLC): a. Spot the extracted samples onto a silica gel TLC plate. b. Develop the plate using a solvent system such as chloroform:methanol (95:5 v/v). c. Visualize the spots under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid). d. Compare the Rf value of the product with that of a 9-OHAD standard.

2. High-Performance Liquid Chromatography (HPLC): a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of methanol and water is typically used. c. Detection: UV detector at a wavelength of 240-254 nm. d. Quantification: Create a standard curve using known concentrations of pure 9-OHAD to quantify the product in the samples.

3. Gas Chromatography-Mass Spectrometry (GC-MS): a. Derivatize the extracted steroids to increase their volatility, for example, by silylation using BSTFA. b. Inject the derivatized sample into the GC-MS system. c. The mass spectrum of 9-OHAD will show a characteristic fragmentation pattern that can be used for identification.[16]

4. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): a. For definitive structural elucidation of the purified product, 1H NMR, 13C NMR, and high-resolution mass spectrometry are employed.[17]

Conclusion

This compound is a compound of significant interest due to its dual role as a crucial intermediate in the synthesis of steroidal drugs and as a scaffold for the development of aromatase inhibitors. The microbial biotransformation of phytosterols offers a promising and sustainable route for its production. Advances in metabolic engineering, particularly in cofactor engineering and the targeted knockout of competing pathways, have substantially improved the yields and stability of 9-OHAD production. A thorough understanding of the underlying biochemical pathways and the application of robust analytical techniques are essential for the continued development and optimization of these biotechnological processes.

References

-

Yao, W., Wang, F., Li, H., & Ma, Y. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Journal of Industrial Microbiology & Biotechnology, 48(9-10), kuab057. [Link]

-

Brodie, A. M., Schwarzel, W. C., Shaikh, A. A., & Brodie, H. J. (1977). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. Endocrinology, 100(6), 1684-1695. [Link]

-

Sun, J., Zhang, B., Liu, X., Yuan, C., Du, G., Han, S., Shi, J., & Zhang, B. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. Frontiers in Bioengineering and Biotechnology, 9, 707684. [Link]

-

Wang, F., Yao, W., Li, H., & Ma, Y. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. International Journal of Molecular Sciences, 20(14), 3449. [Link]

-

Liu, X., Zhang, J., Yuan, C., Du, G., Han, S., Shi, J., Sun, J., & Zhang, B. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53. [Link]

- Van Rheenen, V., & Shepard, K. P. (1979). Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione. U.S.

-

Yao, W., Wang, F., & Ma, Y. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. AMB Express, 11(1), 123. [Link]

-

Rosemberg, E., & Dorfman, R. I. (1958). Biological activity of 9 alpha-fluoro-11 beta-hydroxy-delta 4-androstene-3, 17-dione. Proceedings of the Society for Experimental Biology and Medicine, 99(2), 336-338. [Link]

-

PrepChem. (n.d.). Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. [Link]

-

National Center for Biotechnology Information. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem Compound Database. [Link]

-

Wang, F., Yao, W., & Ma, Y. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. SpringerPlus, 5(1), 1207. [Link]

-

Liu, X., Zhang, J., Yuan, C., Du, G., Han, S., Shi, J., Sun, J., & Zhang, B. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link]

-

Scholer, H. F., & de Wachter, H. (1961). Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Acta Endocrinologica, 38(1_suppl), S55. [Link]

-

Plourde, P. V., & el-Zand, M. (1991). Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. The Journal of Steroid Biochemistry and Molecular Biology, 39(5 Pt 1), 747-752. [Link]

-

Abul-Hajj, Y. J., Liu, X. P., & Hedge, M. (1995). Synthesis and Evaluation of 4-substituted-4-androstene-3,17-dione Derivatives as Aromatase Inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 54(3-4), 111-119. [Link]

-

Liu, X., Zhang, J., Yuan, C., Du, G., Han, S., Shi, J., Sun, J., & Zhang, B. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 11b-Hydroxyandrost-4-ene-3,17-dione (HMDB0006773). [Link]

-

Rokade, Y. P., & Singhal, R. S. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. Processes, 10(5), 984. [Link]

-

Wikipedia. (n.d.). 1,4,6-Androstatriene-3,17-dione. [Link]

-

Gandy, H. M., & Peterson, R. E. (1966). Determination of testosterone and androst-4-ene-3,17-dione concentration in human plasma. Steroids, 7(2), 103-117. [Link]

-

Van Thuyne, W., Van Eenoo, P., Mikulcíková, P., Deventer, K., & Delbeke, F. T. (2005). Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis. Biomedical Chromatography, 19(9), 689-695. [Link]

-

Zhang, W., Wang, Y., Li, Z., & Arnold, F. H. (2023). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. ACS Catalysis, 13(1), 587-596. [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. [Link]

Sources

- 1. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]

- 16. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 9-Hydroxy-4-androstene-3,17-dione: Properties, Synthesis, and Applications

Introduction

9α-Hydroxy-4-androstene-3,17-dione (9-OH-AD) is a pivotal steroid intermediate with significant applications in the pharmaceutical industry.[1][2] As a derivative of androst-4-ene-3,17-dione, it serves as a crucial precursor in the synthesis of various high-value corticosteroid drugs.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 9-OH-AD, its synthesis primarily through microbial biotransformation, and its biological significance, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 9-Hydroxy-4-androstene-3,17-dione are summarized below, providing a foundational understanding of this steroid molecule.

| Property | Value | Reference(s) |

| CAS Number | 560-62-3 | [5][6] |

| Molecular Formula | C₁₉H₂₆O₃ | [6] |

| Molecular Weight | 302.41 g/mol | [6][7] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 222-223.5 °C | [5] |

| Boiling Point | 470.3 °C at 760 mmHg | [5] |

| Density | 1.19 g/cm³ | [5] |

| Solubility | Moderately soluble in polar organic solvents like DMSO (90.94 mM); insoluble in water (<0.1 mg/mL).[2] Ethyl acetate and methanol are effective extraction solvents.[2] | [2][8] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |

| IUPAC Name | (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | [7] |

| Canonical SMILES | CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O |

Chemical Structure and Reactivity

This compound is a 3-oxo-Delta-4-steroid, characterized by oxo groups at positions 3 and 17, and a hydroxyl group at the 9α position.[6][7] This 9α-hydroxy group is crucial as it enhances the molecule's resistance to enzymatic degradation by 3-ketosteroid-Δ1-dehydrogenase (KstD) when compared to its non-hydroxylated counterpart, androstenedione.[2]

The primary chemical reactions involving this compound include:

-

Oxidation: It can be oxidized to form more complex steroid derivatives.[2]

-

Reduction: The functional groups of 9-OH-AD can be modified through reduction reactions.[2]

The structural integrity of 9-OH-AD is susceptible to the activity of 3-Ketosteroid-Δ¹-dehydrogenases (KstD), which can introduce a double bond at the C1-C2 position, leading to the formation of 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD).[9] This product is often unstable and can undergo spontaneous degradation.[9]

Synthesis of this compound

The industrial production of 9-OH-AD predominantly relies on the microbial biotransformation of phytosterols.[1][10] This biotechnological approach is favored for its efficiency and stereoselectivity.

Microbial Biotransformation Workflow

The general workflow for the microbial synthesis of 9-OH-AD from phytosterols involves several key stages, as depicted in the following diagram:

Caption: Generalized workflow for the microbial production of 9-OH-AD.

Detailed Experimental Protocol: Microbial Synthesis

The following protocol is a synthesized representation of the methodologies described in the literature for the microbial production of 9-OH-AD.[4][9][10]

1. Microorganism and Culture Conditions:

- Strain: A suitable strain of Mycobacterium, such as Mycobacterium neoaurum or Mycobacterium fortuitum, engineered to accumulate 9-OH-AD is typically used.[1][9] This often involves the deletion of genes encoding for 3-ketosteroid-Δ1-dehydrogenases (KstDs) to prevent product degradation.[9][11]

- Seed Culture: A loopful of the microbial culture is inoculated into a seed medium and incubated to prepare the inoculum.

- Fermentation Medium: A typical fermentation medium contains glucose, citric acid, ferric ammonium citrate, MgSO₄·7H₂O, K₂HPO₄, and KNO₃, with the pH adjusted to 7.5.[10]

2. Biotransformation Process:

- The seed culture is transferred to the fermentation medium containing phytosterols as the substrate.

- The fermentation is carried out under aerobic conditions at a controlled temperature (e.g., 30°C).[10]

- The progress of the bioconversion is monitored periodically by analyzing samples using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[4][9]

3. Extraction and Purification:

- After the desired conversion is achieved, the culture broth is extracted with an organic solvent such as ethyl acetate.[9]

- The organic phase is separated and concentrated to obtain the crude product.

- The crude 9-OH-AD is then purified, often by recrystallization from a suitable solvent, to yield the final product.

Analytical Methodologies

Accurate and reliable analytical methods are essential for monitoring the synthesis and ensuring the purity of 9-OH-AD.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of 9-OH-AD.

Caption: A standard workflow for the analysis of 9-OH-AD.

Detailed Experimental Protocols: Analysis

1. Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel plates (e.g., HSGF254).[9]

- Mobile Phase: A suitable solvent system is used to achieve separation.

- Visualization: The separated spots can be visualized under UV light.

2. High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reversed-phase column is commonly employed.

- Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is used.

- Detection: UV detection at a specific wavelength is used for quantification.

3. Spectroscopic Analysis:

- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Biological Activity and Applications

This compound is a compound of significant interest due to its biological activities and its role as a key pharmaceutical intermediate.

-

Precursor for Steroid Drugs: It is a vital starting material for the synthesis of highly effective fluorinated anti-inflammatory remedies and other glucocorticoid drugs.[3][6]

-

Anti-tumor Activity: Studies have shown that 9-OH-AD exhibits anti-tumor properties and can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.[8]

-

Aromatase Inhibition: While the related compound 4-hydroxy-4-androstene-3,17-dione is a known aromatase inhibitor, the specific aromatase inhibitory activity of this compound is an area of ongoing research.[12][13][14][15][16]

Safety and Handling

Based on available data, this compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H360 (May damage fertility or the unborn child), and H362 (May cause harm to breast-fed children).[7] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.

Conclusion

This compound is a steroid molecule with significant industrial and therapeutic potential. Its efficient production through microbial biotransformation has made it a readily accessible intermediate for the synthesis of valuable pharmaceuticals. A thorough understanding of its physical and chemical properties, as well as the methodologies for its synthesis and analysis, is crucial for researchers and professionals working in the field of steroid chemistry and drug development.

References

-

LookChem. This compound. [Link]

-

Home Sunshine Pharma. This compound CAS 560-62-3. [Link]

-

PubChem. 9alpha-Hydroxyandrost-4-ene-3,17-dione. [Link]

-

ResearchGate. Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria | Request PDF. [Link]

-

BMC. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. [Link]

-

PubMed. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. [Link]

-

PrepChem.com. Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. [Link]

-

National Institutes of Health. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. [Link]

- Google Patents. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.

-

PubMed. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. [Link]

-

PubMed. Synthesis of 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione as an inhibitor of aromatase. [Link]

-

PubMed. Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. [Link]

-

PubMed. The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts. [Link]

Sources

- 1. researchgate.net [researchgate.net]